Dibrompropamidine isetionate

Catalog No.
S597635
CAS No.
614-87-9
M.F
C19H24Br2N4O6S
M. Wt
596.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibrompropamidine isetionate

CAS Number

614-87-9

Product Name

Dibrompropamidine isetionate

IUPAC Name

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid

Molecular Formula

C19H24Br2N4O6S

Molecular Weight

596.3 g/mol

InChI

InChI=1S/C17H18Br2N4O2.C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6)

InChI Key

BZACJASHKPPTKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Synonyms

1,3-di(4-amidino-2-bromophenoxy)propane di-2-hydroxyethanesulfonate, Brolene, Brulidine, dibromopropamidine, dibromopropamidine isethionate, dibrompropamidine, dibrompropamidine hydrochloride, dibrompropamidine isethionate, dibrompropamidine isetionate, dibropropamidine isethionate

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O

The exact mass of the compound Dibrompropamidine isetionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528031. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

Dibrompropamidine isetionate (CAS 614-87-9) is an aromatic diamidine antiseptic widely utilized as an active pharmaceutical ingredient (API) in topical and ophthalmic formulations [1]. Characterized by the presence of two bromine atoms on its propamidine core and stabilized as an isetionate (2-hydroxyethanesulfonate) salt, this compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria such as Staphylococci, as well as distinct antiprotozoal properties [1]. In industrial procurement, it is primarily sourced for the manufacture of over-the-counter (OTC) eye ointments, minor skin infection creams, and as a component in combination therapies for Acanthamoeba keratitis . Its high aqueous solubility, favorable pH profile, and compatibility with viscous ointment bases make it a critical precursor for formulators seeking prolonged ocular or dermal contact times without the need for aggressive buffering [1].

Substituting dibrompropamidine isetionate with its non-brominated analog (propamidine isetionate) or generic biguanide antiseptics (like chlorhexidine) fundamentally alters formulation kinetics and antimicrobial efficacy. The dibrompropamidine moiety possesses enhanced lipophilicity and structural rigidity due to its halogenation, which improves membrane disruption against resilient Gram-positive strains [2]. Furthermore, while propamidine is typically restricted to 0.1% low-viscosity aqueous drops requiring frequent dosing, dibrompropamidine isetionate is optimized for 0.15% high-viscosity ointments that persist on the corneal surface, reducing application frequency to twice daily [1]. Replacing the isetionate salt with a hydrochloride or free base variant drastically reduces aqueous solubility, leading to precipitation in hydro-glycerin bases and rendering the API unprocessable for standard ophthalmic manufacturing [2].

Isetionate Salt Formation for Optimal Aqueous Processability

The free base form of dibrompropamidine is highly lipophilic and practically insoluble in water, severely limiting its use in liquid or semi-solid hydro-based manufacturing. Conversion to the isetionate (2-hydroxyethanesulfonate) salt yields a compound that is 'freely soluble' in water and glycerol[1]. Crucially, a 5% aqueous solution of dibrompropamidine isetionate naturally maintains a pH of 5.0 to 6.0 [1]. This mildly acidic to neutral pH range is highly compatible with the physiological pH of the ocular surface and skin, eliminating the need for aggressive buffering agents during formulation[1].

Evidence DimensionAqueous solubility and solution pH
Target Compound DataDibrompropamidine isetionate (Freely soluble in water; 5% solution pH = 5.0–6.0)
Comparator Or BaselineDibrompropamidine free base (Practically insoluble in water)
Quantified DifferenceTransition from insoluble to freely soluble with intrinsic physiological pH compatibility
ConditionsStandard aqueous dissolution at ambient conditions

Formulators must procure the isetionate salt to ensure rapid API dissolution in hydro-glycerin vehicles and to avoid pH-induced ocular irritation in final products.

Bromine Substitution for Enhanced Membrane Disruption

Dibrompropamidine is structurally differentiated from its parent compound, propamidine, by the addition of two bromine atoms on the aromatic rings . This halogenation increases the structural rigidity and lipophilicity of the active moiety. The enhanced lipophilic character facilitates stronger interaction with microbial targets, leading to more effective disruption of bacterial cell membranes . Consequently, dibrompropamidine exhibits robust bactericidal properties against Gram-positive organisms (e.g., Staphylococci) that are often implicated in blepharitis and conjunctivitis, justifying its specific use in targeted topical treatments over non-halogenated diamidines.

Evidence DimensionStructural lipophilicity and membrane interaction
Target Compound DataDibrompropamidine (Brominated aromatic rings)
Comparator Or BaselinePropamidine (Non-brominated aromatic rings)
Quantified DifferenceEnhanced hydrophobic interactions and structural rigidity via dual bromine substitution
ConditionsMicrobial cell membrane disruption models

Buyers targeting resilient Gram-positive topical or ocular infections should select the brominated derivative for its superior membrane-disrupting pharmacodynamics.

API-Vehicle Compatibility for Extended Ocular Residence Time

In commercial ophthalmic manufacturing, the choice between diamidine APIs dictates the final product format and patient dosing regimen. Propamidine isetionate is standardly formulated as a 0.1% w/v aqueous eye drop, which washes out quickly and requires application four times daily [1]. In contrast, dibrompropamidine isetionate is optimally compatible with lipid-hydrocarbon bases, allowing it to be formulated as a 0.15% w/w eye ointment [1]. This ointment format persists significantly longer on the corneal surface, providing sustained antimicrobial action and reducing the required dosing frequency to just twice daily (BID) [1].

Evidence DimensionClinical dosing frequency driven by formulation vehicle
Target Compound DataDibrompropamidine isetionate 0.15% ointment (Twice daily / BID application)
Comparator Or BaselinePropamidine isetionate 0.1% drops (Four times daily / QID application)
Quantified Difference50% reduction in required daily applications due to extended corneal residence
ConditionsStandard treatment regimens for minor bacterial conjunctivitis and styes

Procurement teams developing sustained-release or overnight OTC ophthalmic products must select dibrompropamidine to achieve the necessary API-ointment compatibility and reduced dosing frequency.

Cytotoxicity Profile Guiding Anti-Amoebic Combination Therapy

When formulating treatments for Acanthamoeba keratitis, the cytotoxicity of the API against human corneal cells is a critical selection factor. In vitro studies comparing diamidines (like propamidine/dibrompropamidine) to biguanides (like chlorhexidine or PHMB) reveal that diamidines significantly reduce the proliferation of human epithelial cells and keratocytes, and inhibit keratocyte migration (p ≤ 0.012 vs. biguanides)[1]. Because of this inhibitory effect on corneal healing, diamidines are rarely used as prolonged monotherapy[1]. Instead, they are procured to be used in synergistic combination with biguanides, balancing the anti-amoebic efficacy while mitigating the severe cytostatic effects of high-dose diamidine monotherapy[1].

Evidence DimensionCorneal keratocyte migration and proliferation inhibition
Target Compound DataDiamidines (Significant reduction in keratocyte migration, p ≤ 0.012)
Comparator Or BaselineBiguanides e.g., Chlorhexidine/PHMB (Lower inhibitory effect on proliferation/migration)
Quantified DifferenceStatistically significant increase in cytotoxicity/migration-inhibition for diamidines
ConditionsIn vitro human corneal epithelial cell (HCEC) and keratocyte assays

Pharmaceutical buyers developing Acanthamoeba keratitis protocols must procure dibrompropamidine as part of a combination therapy matrix rather than a standalone API to prevent delayed corneal wound healing.

OTC Ophthalmic Ointments for Conjunctivitis and Styes

Due to its high compatibility with viscous lipid-hydrocarbon bases and its physiological pH stability, dibrompropamidine isetionate is the API of choice for overnight or sustained-contact eye ointments (typically formulated at 0.15% w/w). It provides prolonged ocular residence time, reducing the need for the frequent dosing associated with standard aqueous drops [1].

Combination Therapy for Acanthamoeba Keratitis

In specialized ophthalmic compounding, dibrompropamidine is procured alongside biguanides (like PHMB or chlorhexidine) to provide a dual-mechanism attack on both amoebic trophozoites and cysts. This combination strategy is essential to maximize anti-amoebic efficacy while managing the dose-dependent corneal cytotoxicity associated with diamidine monotherapy [2].

Topical Antiseptic Creams for Minor Dermal Infections

The compound is widely utilized in OTC skin creams (e.g., at 0.15% w/w concentrations) for the treatment of minor abrasions and nappy rash. Its selection is driven by its strong Gram-positive bactericidal activity and its ability to remain freely soluble and stable in hydro-glycerin emulsions without requiring aggressive pH buffering [3].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

595.97628 g/mol

Monoisotopic Mass

593.97833 g/mol

Heavy Atom Count

32

Other CAS

614-87-9

Use Classification

Cosmetics -> Antimicrobial

Dates

Last modified: 08-15-2023

Explore Compound Types